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Abstract
Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family of

antioxidants. These compounds are characterized by a unique pyrano[2,3-c]pyrrole bicyclic

skeleton, a rare structural motif in nature.[1] First identified for its potent 1,1-diphenyl-2-

picrylhydrazyl (DPPH) radical scavenging activity, Pyranonigrin A has garnered interest for its

potential therapeutic applications.[1] This technical guide provides a comprehensive overview

of the natural sources and producers of Pyranonigrin A, quantitative production data, detailed

experimental protocols for its isolation and characterization, and an elucidation of its

biosynthetic pathway.

Natural Sources and Fungal Producers of
Pyranonigrin A
Pyranonigrin A is primarily produced by filamentous fungi, with several species of Aspergillus

and Penicillium being the most prominent sources. The producing organisms are found in

diverse environments, from terrestrial soil to marine ecosystems and even in unique, isolated

environments like the International Space Station (ISS).
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Aspergillus niger: This ubiquitous fungus is a well-documented producer of Pyranonigrin A
and other members of the pyranonigrin family.[1][2] It is considered a robust producer and a

model organism for studying the biosynthesis of these compounds.[2] Notably, an A. niger

strain (JSC-093350089) isolated from the International Space Station exhibited a remarkable

6000% increase in Pyranonigrin A production compared to the terrestrial reference strain

ATCC 1015, suggesting that environmental stressors like microgravity and radiation may

influence its biosynthesis.[3][4]

Penicillium thymicola: This species has been a key organism in elucidating the biosynthetic

gene cluster of Pyranonigrin A.[5] Its production of Pyranonigrin A is notably induced by

the presence of starch in the culture medium.[5]

Aspergillus tubingensis: An endophytic fungus isolated from the apple tree (Malus

domestica), A. tubingensis has been identified as a producer of Pyranonigrin A.[2] This

species is particularly interesting as it is considered non-mycotoxinogenic, making it a

potentially safer source for biotechnological production.[1]

Penicillium brocae: An endophytic fungus isolated from the marine mangrove plant Avicennia

marina, P. brocae has also been shown to produce Pyranonigrin A.[6] The isolation from a

marine-derived fungus highlights the diverse ecological niches of Pyranonigrin A producers.

Quantitative Production of Pyranonigrin A
The yield of Pyranonigrin A can vary significantly depending on the producing organism,

strain, and cultivation conditions. The following table summarizes the available quantitative

data on Pyranonigrin A production.
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Producer
Organism

Strain
Cultivation
Conditions

Yield (mg/L) Reference

Penicillium

thymicola
IBT 5891

Liquid medium

supplemented

with starch

3 [5]

Aspergillus

nidulans

(Heterologous

host)

Expressing the

pyr gene cluster

from P. thymicola

0.1 [5]

Aspergillus niger
JSC-093350089

(ISS isolate)

Glucose Minimal

Medium (GMM),

5 days

6000% increase

vs. ATCC 1015
[3]

Aspergillus niger
ATCC 1015

(Terrestrial)

Glucose Minimal

Medium (GMM),

5 days

Basal levels [3]

Biosynthesis of Pyranonigrin A
The biosynthesis of Pyranonigrin A is orchestrated by a dedicated biosynthetic gene cluster

(pyr cluster in P. thymicola). The core of this pathway is a hybrid Polyketide Synthase-

Nonribosomal Peptide Synthetase (PKS-NRPS) enzyme.[5]

The backbone of Pyranonigrin A is derived from four acetate units and one glycine unit.[5]

The PKS module of the hybrid enzyme is responsible for the iterative condensation of acetate

units to form a polyketide chain. The NRPS module then incorporates a glycine molecule.[5]

Following the synthesis of the initial polyketide-peptide hybrid, a series of enzymatic

modifications, including cyclization and oxidation, are carried out by tailoring enzymes encoded

within the gene cluster. Key enzymes in this process include a flavin-dependent

monooxygenase (PyrC) and a cytochrome P450 monooxygenase (PyrB).[6]
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Biosynthetic pathway of Pyranonigrin A.

Experimental Protocols
This section provides detailed methodologies for the cultivation of producing fungi, extraction,

purification, and analysis of Pyranonigrin A, as well as a protocol for gene knockout studies to

investigate its biosynthesis.

Cultivation of Aspergillus niger for Pyranonigrin A
Production

Media Preparation: Prepare Glucose Minimal Medium (GMM) agar plates. The composition

per liter is: 10 g glucose, 6 g NaNO₃, 0.52 g KCl, 0.52 g MgSO₄·7H₂O, 1.52 g KH₂PO₄, 2 mL

of trace element solution, and 15 g agar. Adjust pH to 6.5.

Inoculation: Inoculate the GMM agar plates with Aspergillus niger spores to a final

concentration of 1 x 10⁷ spores per plate (10 cm diameter).

Incubation: Incubate the plates at 28°C for 5 days in the dark.

Extraction of Pyranonigrin A
Harvesting: After the incubation period, chop the agar from the culture plates into small

pieces.

Solvent Extraction (Step 1): Transfer the agar pieces to a suitable flask and add 25 mL of

methanol. Sonicate the mixture for 1 hour.
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Filtration (Step 1): Filter the mixture through Whatman No. 1 filter paper to separate the

methanol extract.

Solvent Extraction (Step 2): To the remaining agar, add 25 mL of a 1:1 (v/v) mixture of

methanol and dichloromethane. Sonicate for another hour.

Filtration (Step 2): Filter the mixture again and combine the filtrates from both extraction

steps.

Concentration: Evaporate the combined solvent extract in vacuo to dryness.

Re-dissolution: Re-dissolve the dried extract in 2 mL of 20% dimethyl sulfoxide (DMSO) in

methanol for subsequent analysis.

Purification and Analysis of Pyranonigrin A by HPLC-
DAD-MS

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC)

system equipped with a Photodiode Array Detector (DAD) and coupled to a Mass

Spectrometer (MS).

Column: A reverse-phase C18 column (e.g., 3 µm particle size, 2.1 x 100 mm) is suitable for

separation.

Mobile Phase:

Solvent A: 5% acetonitrile in water with 0.05% formic acid.

Solvent B: 95% acetonitrile in water with 0.05% formic acid.

Gradient Elution:

0-5 min: 0% B

5-35 min: 0-100% B (linear gradient)

35-40 min: 100% B (isocratic)
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40-45 min: 100-0% B (linear gradient)

45-50 min: 0% B (re-equilibration)

Flow Rate: Set the flow rate to 125 µL/min.

Detection:

DAD: Monitor the elution profile across a range of UV-Vis wavelengths to identify the

characteristic absorbance spectrum of Pyranonigrin A.

MS: Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion of

Pyranonigrin A at m/z 224.

Gene Knockout in Aspergillus niger using CRISPR/Cas9
This protocol provides a general workflow for deleting a target gene (e.g., pyrA) in the

Pyranonigrin A biosynthetic gene cluster to confirm its function.
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Workflow for gene knockout in Aspergillus niger.

sgRNA Design and Synthesis: Design and synthesize single guide RNAs (sgRNAs) that

target the gene of interest (pyrA) for Cas9-mediated cleavage.[7][8][9]
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Donor DNA Construction: Construct a donor DNA fragment containing a selectable marker

(e.g., a gene conferring resistance to an antibiotic) flanked by homologous regions upstream

and downstream of the target gene.[10][11]

Protoplast Preparation: Prepare protoplasts from young mycelia of Aspergillus niger by

enzymatic digestion of the fungal cell wall.[7]

Co-transformation: Co-transform the protoplasts with the Cas9-expressing plasmid, the

synthesized sgRNAs, and the donor DNA fragment using a polyethylene glycol (PEG)-

mediated method.[7][8]

Selection of Transformants: Plate the transformed protoplasts on a selective medium

containing the appropriate antibiotic to select for transformants that have integrated the

donor DNA.

Genomic DNA Extraction and PCR Verification: Isolate genomic DNA from the selected

transformants and perform PCR using primers flanking the target gene to confirm its deletion

and the correct integration of the selectable marker.[4]

Metabolite Analysis: Cultivate the confirmed gene knockout mutant and the wild-type strain

under Pyranonigrin A-producing conditions. Extract the secondary metabolites and analyze

by HPLC-MS to confirm the abolishment of Pyranonigrin A production in the mutant.[4]

Conclusion
Pyranonigrin A remains a compound of significant interest due to its unique chemical structure

and antioxidant properties. The identification of its biosynthetic gene cluster and the

development of genetic tools for its producing organisms, such as Aspergillus niger and

Penicillium thymicola, have opened up avenues for further research and potential

biotechnological applications. The detailed methodologies provided in this guide are intended

to facilitate further exploration of Pyranonigrin A, from the discovery of new producers to the

elucidation of its full therapeutic potential through metabolic engineering and drug development

efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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